Dehydroemetine

Übersicht

Beschreibung

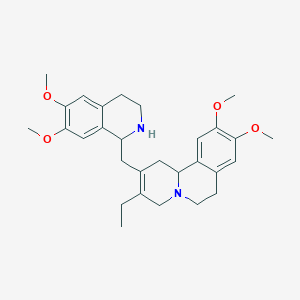

Dehydroemetin ist ein synthetisch hergestelltes Antiprotozoenmittel. Es ähnelt strukturell Emetin und unterscheidet sich nur durch eine Doppelbindung neben dem Ethylsubstituenten. Dehydroemetin ist bekannt für seine anti-amöbischen Eigenschaften und wird hauptsächlich zur Behandlung von Amöbiasis eingesetzt. Es verursacht weniger Nebenwirkungen als Emetin .

Herstellungsmethoden

Dehydroemetin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Emetin ausgehen. Der Syntheseweg beinhaltet die Dehydrierung von Emetin unter Bildung von Dehydroemetin. Dieser Prozess erfordert typischerweise spezifische Reaktionsbedingungen, einschließlich der Verwendung von Katalysatoren und kontrollierter Temperaturen . Industrielle Produktionsmethoden umfassen die großtechnische Synthese unter Verwendung ähnlicher chemischer Prozesse, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Vorbereitungsmethoden

Dehydroemetine is synthesized through a series of chemical reactions starting from emetine. The synthetic route involves the dehydrogenation of emetine to form this compound. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures . Industrial production methods involve large-scale synthesis using similar chemical processes, ensuring the compound’s purity and efficacy.

Analyse Chemischer Reaktionen

Dehydroemetin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Dehydroemetin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Dehydroemetin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Case Studies and Research Findings

A series of studies have demonstrated dehydroemetine's efficacy against malaria:

- In Vitro Studies : In a study assessing its potency against the K1 strain of P. falciparum, this compound exhibited an IC50 value of approximately 71 nM, indicating strong inhibitory effects on parasite growth .

- Synergistic Effects : Research has indicated that this compound can work synergistically with other antimalarial drugs like atovaquone and proguanil, enhancing overall therapeutic effectiveness .

Data Table: Efficacy Against Malaria

| Compound | IC50 (nM) | Synergistic Partner |

|---|---|---|

| This compound | 71 | Atovaquone |

| Emetine | 47 | Proguanil |

Treatment of Amoebic Dysentery

This compound has also been utilized in treating amoebic infections, particularly amoebic dysentery and liver abscesses.

Clinical Applications

- Efficacy in Dysentery : Clinical reports have shown that this compound is effective in treating acute amoebic dysentery, with significant improvements noted in patient symptoms .

- Safety Profile : Compared to emetine, this compound presents a more favorable safety profile due to its reduced toxicity, making it suitable for patients who may be at risk for adverse effects from traditional treatments .

Data Table: Clinical Outcomes

| Condition | Treatment | Outcome |

|---|---|---|

| Acute Amoebic Dysentery | This compound | Significant symptom relief |

| Amoebic Liver Abscess | This compound | Reduced abscess size |

Antiviral Properties

Recent studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit certain viruses at nanomolar concentrations by interfering with host-cell protein synthesis . This opens avenues for further research into its potential as an antiviral agent.

Wirkmechanismus

The exact mechanism of action of dehydroemetine is not fully understood. it is known to inhibit translocation during protein synthesis. This inhibition prevents the elongation of polypeptide chains, thereby disrupting protein synthesis in protozoal cells. This compound targets the ribosomal machinery, interfering with the mRNA translocation along the ribosome .

Vergleich Mit ähnlichen Verbindungen

Dehydroemetin ist anderen Verbindungen wie Emetin, Cephaelin und Cryptopleurin ähnlich. Diese Verbindungen gehören zu verschiedenen chemischen Familien, weisen aber ähnliche biologische Aktivitäten auf:

Emetin: Strukturell ähnlich wie Dehydroemetin, jedoch mit mehr Nebenwirkungen.

Cephaelin: Ein weiteres Ipecac-Alkaloid mit ähnlichen anti-amöbischen Eigenschaften.

Cryptopleurin: Gehört zu den Phenanthren-Alkaloiden und teilt einen ähnlichen Wirkmechanismus. Dehydroemetin ist einzigartig in seinen reduzierten Nebenwirkungen und spezifischen strukturellen Unterschieden, was es zu einer bevorzugten Wahl bei bestimmten medizinischen Behandlungen macht.

Biologische Aktivität

Dehydroemetine is a synthetic analogue of emetine, primarily known for its anti-amoebic properties. Recent research has explored its potential in treating malaria and other parasitic infections due to its unique biological activity and pharmacological profile. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.

This compound exerts its biological effects primarily through the inhibition of protein synthesis. It binds to the ribosomal RNA of the Plasmodium falciparum 80S ribosome, disrupting the translation process necessary for protein synthesis, which is critical for parasite survival and replication . In vitro studies have demonstrated that this compound is a potent inhibitor of the multi-drug resistant K1 strain of P. falciparum, with an IC50 value reported at approximately 71.03 nM .

Efficacy Against Malaria

Recent studies have indicated that this compound shows promise as a repositioned drug for malaria treatment. Drug interaction studies have demonstrated synergistic effects when combined with atovaquone and proguanil, enhancing its antimalarial activity . The compound has been shown to be effective against various strains of P. falciparum, including those resistant to standard treatments.

Table 1: Comparative Efficacy of this compound Against Malaria Strains

| Compound | Strain | IC50 (nM) |

|---|---|---|

| This compound | K1 (multi-drug resistant) | 71.03 ± 6.1 |

| Emetine | K1 | 47 ± 2.1 |

| Atovaquone | K1 | 10 |

Clinical Trials and Case Studies

A notable clinical trial conducted in Thailand evaluated the efficacy of oral this compound in treating opisthorchiasis, a liver fluke infection. Seventeen patients were treated with a dosage of 2.5 mg/kg on alternate days for 30 days. The results showed an average egg count reduction of 85% after six months, although some patients experienced side effects such as diarrhea and muscular weakness .

Table 2: Clinical Outcomes in Opisthorchiasis Patients Treated with this compound

| Patient ID | Initial Egg Count (per gram) | Final Egg Count (per gram) | Percentage Reduction (%) |

|---|---|---|---|

| 1 | 6,000 | 900 | 85 |

| 2 | 22,000 | 3,500 | 84 |

| 3 | 4,500 | Negative | 100 |

| Average | - | - | 85 |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound is eliminated more rapidly from the body compared to emetine, which may contribute to its reduced cardiotoxicity profile . In animal studies, it was found that approximately 91.5% of this compound was excreted within 72 hours post-administration, compared to only 67% for emetine . This rapid clearance may make this compound a safer alternative for long-term use.

Eigenschaften

IUPAC Name |

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLZPUYGHQWHRN-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023600 | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4914-30-1, 1986-67-0, 26266-12-6 | |

| Record name | Dehydroemetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroemetine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroemetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroemetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROEMETINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROEMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.